4-{4-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine
Description
4-{4-[4-(3-Methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine is a heterocyclic compound featuring a pyrimidine core substituted at position 4 with a morpholine group and at position 2 with a piperazine ring bearing a 3-methylpyrazin-2-yl moiety. This structural architecture places it within a class of molecules often investigated for kinase inhibition and other therapeutic applications due to the prevalence of morpholine and piperazine motifs in drug design .
Properties
IUPAC Name |
4-[4-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O/c1-14-16(19-5-4-18-14)23-8-6-22(7-9-23)15-2-3-20-17(21-15)24-10-12-25-13-11-24/h2-5H,6-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJJEDLAZGFZQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1N2CCN(CC2)C3=NC(=NC=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-{4-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations. For example, substitution reactions may require elevated temperatures and the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the piperazine ring can lead to the formation of N-oxides, while reduction can yield secondary amines. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Cancer Treatment: The compound has been investigated for its role as a small molecule inhibitor targeting phosphoinositide 3-kinase (PI3K) pathways, which are often dysregulated in cancer cells. By inhibiting these pathways, it may help in controlling tumor growth and proliferation .
- Neurological Disorders: Due to its piperazine and pyrimidine moieties, the compound shows promise in treating various neurological disorders by modulating neurotransmitter systems .
-
Biochemical Research
- Biochemical Probes: The compound serves as a biochemical probe to study cellular processes and signaling pathways. Its unique structure allows it to interact with specific proteins, providing insights into enzyme mechanisms and cellular functions .
- Drug Design: It acts as a scaffold for the development of new drugs, allowing researchers to modify its structure for enhanced efficacy and selectivity against specific targets .
- Pharmaceutical Formulations
Case Studies
Mechanism of Action
The mechanism of action of 4-{4-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The pathways involved may include signal transduction cascades, leading to changes in cellular function and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-{4-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine with key analogs from the literature, focusing on structural variations, synthetic pathways, and inferred pharmacological implications.
Core Structure and Substitution Patterns
Table 1: Structural and Functional Comparison of Selected Analogs
Key Observations
Core Heterocycle Influence: The pyrimidine core in the target compound is associated with planar aromaticity, facilitating π-π stacking in binding pockets. Pyrazolo[1,5-a]pyrimidine derivatives (e.g., ) exhibit fused ring systems that may confer rigidity and selectivity for specific kinase conformations .
Methanesulfonyl groups (e.g., ) improve solubility but may reduce cellular uptake due to increased polarity .
Morpholine Positioning: Morpholine at position 2 (target) vs. position 4 (thienopyrimidines) alters electronic distribution on the pyrimidine ring, impacting binding affinity. For example, morpholine at position 4 in thienopyrimidines correlates with improved kinase inhibition in preclinical models .
Pharmacological Implications
- The low Bcr-Abl activity (IC50 >500,000 nM) of the sulfonyl-substituted analog () underscores the criticality of substituent choice. The target’s 3-methylpyrazine group may mitigate steric hindrance or improve target engagement compared to bulky sulfonyl groups .
- Piperazine methylation () is a common strategy to modulate basicity and blood-brain barrier penetration, suggesting the target compound’s pharmacokinetics could be tunable via pyrazine modifications .
Biological Activity
The compound 4-{4-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 341.41 g/mol. The structure features a morpholine ring, a pyrimidine moiety, and a piperazine group substituted with a 3-methylpyrazine.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is believed to modulate the activity of certain receptors and enzymes, influencing cellular signaling pathways. The specific interactions can vary based on the biological context and the target tissue.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth in various cancer cell lines, potentially by inducing apoptosis or inhibiting proliferation.
- Neuropharmacological Effects : The piperazine component suggests potential activity in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders.
- Antimicrobial Properties : Some data indicate that it may possess antimicrobial activity against specific pathogens.
Anticancer Activity
A study published in Journal of Medicinal Chemistry examined the effects of similar compounds on cancer cell lines. The results showed that derivatives of piperazine-based compounds could significantly inhibit the growth of colorectal cancer cells, suggesting that the target compound may have similar effects due to structural similarities .
Neuropharmacological Assessment
In research focused on dopamine receptor antagonists, compounds with structural motifs similar to this compound were shown to exhibit high affinity for dopamine receptors, indicating potential use in treating substance use disorders . This highlights the importance of further exploring its neuropharmacological profile.
Antimicrobial Studies
A recent investigation into various piperazine derivatives found promising antimicrobial activity against Gram-positive bacteria. The study suggested that modifications to the piperazine ring could enhance antibacterial properties . This could imply similar potential for our compound.
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
